molecular formula C25H29N5O3 B2993685 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide CAS No. 1396812-65-9

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide

Cat. No.: B2993685
CAS No.: 1396812-65-9
M. Wt: 447.539
InChI Key: DFKWXRABOUPEIL-UHFFFAOYSA-N
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Description

N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a benzylpiperazine moiety and a propanamide side chain linked to a 4-methoxyphenoxy group. The pyrimidine scaffold may confer kinase inhibitory activity, while the 4-methoxyphenoxy group could influence metabolic stability and solubility.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-19(33-22-10-8-21(32-2)9-11-22)25(31)28-23-16-24(27-18-26-23)30-14-12-29(13-15-30)17-20-6-4-3-5-7-20/h3-11,16,18-19H,12-15,17H2,1-2H3,(H,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKWXRABOUPEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H28N4O2
  • Molecular Weight : 396.49 g/mol
  • CAS Number : 1421584-25-9

Structural Features

The compound consists of a pyrimidine ring substituted with a benzylpiperazine moiety and a methoxyphenoxy group, which contribute to its biological properties. The piperazine ring is known for its ability to interact with various receptors in the central nervous system.

This compound is believed to exert its effects through multiple mechanisms:

  • Receptor Binding : The benzylpiperazine moiety can interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders.
  • Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, suggesting a possible role in cognitive enhancement and neuroprotection .
  • Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic systems, contributing to its potential antidepressant effects.

Therapeutic Potential

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

  • Antidepressant Activity : Studies on piperazine derivatives have demonstrated efficacy in animal models of depression, suggesting that this compound may also exhibit similar properties.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis or other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that piperazine-containing compounds may inhibit cancer cell proliferation, although specific data on this compound is limited.

In Vitro Studies

A study investigating the biological activity of piperazine derivatives found that certain compounds exhibited significant inhibition of acetylcholinesterase activity, indicating potential for treating Alzheimer's disease . Although specific data on this compound is scarce, its structural similarities suggest it may share these properties.

In Vivo Studies

Research on related piperazine compounds has demonstrated improvements in cognitive function in animal models following administration, supporting the hypothesis that this compound could have similar effects. However, comprehensive studies are needed to confirm these findings specifically for this compound.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanismReference
This compoundPotential antidepressantSerotonin receptor modulation
Piperazine Derivative AAcetylcholinesterase inhibitionEnzyme inhibition
Piperazine Derivative BAnti-inflammatoryCytokine modulation

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
Core Scaffold Pyrimidine Piperidine
Key Substituents Benzylpiperazine, 4-methoxyphenoxy Methoxymethyl, phenyl
Molecular Formula Not explicitly reported C₁₆H₂₄N₂O₂
Functional Groups Amide, aryl ether, tertiary amine Amide, ether, tertiary amine

Pharmacological Implications

  • Target Compound: The benzylpiperazine group is associated with serotonin receptor modulation (e.g., 5-HT₃ antagonism), while pyrimidine derivatives often exhibit kinase inhibition (e.g., JAK/STAT pathways).
  • Analogue : The piperidinyl-methoxymethyl group suggests possible GABAergic or opioid receptor interactions, common in CNS-active piperidine derivatives. Its simpler structure may reduce off-target effects but limit binding affinity compared to the target’s pyrimidine core.

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